
4-Oxiranylmethoxy-benzamide
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Overview
Description
4-Oxiranylmethoxy-benzamide is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
4-Oxiranylmethoxy-benzamide can be synthesized through various chemical pathways, often involving the modification of existing benzamide derivatives. The synthesis typically requires specific reagents and conditions to ensure the formation of the desired oxirane ring, which is crucial for the compound's biological activity.
Key Synthesis Methods:
- Oxidative Reactions : Utilizing hypervalent iodine reagents to facilitate the formation of oxirane structures.
- Amidation Processes : Employing coupling reactions between amines and carboxylic acids to generate benzamide derivatives.
Biological Activities
This compound has been studied for its various biological activities, including:
- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can induce apoptosis in breast and lung cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases. It modulates NF-kB signaling pathways, which are critical in inflammatory responses.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating its potential use in neurodegenerative disorders.
Case Studies
Several case studies have illustrated the efficacy of this compound in various experimental models:
-
Breast Cancer Cell Line Study :
- In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability (IC50 = 15 µM). Mechanistic studies indicated that this was due to apoptosis induction, as evidenced by increased Annexin V staining.
-
Murine Model of Arthritis :
- In a study involving arthritic mice, administration of the compound led to significant reductions in paw swelling and joint destruction compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells, supporting its anti-inflammatory properties.
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Neurotoxicity Model :
- Research involving animal models subjected to neurotoxic insults demonstrated that treatment with this compound significantly reduced oxidative stress markers and improved cognitive function.
Research Findings
Recent findings from various studies provide insight into the compound's potential applications:
Application | Findings |
---|---|
Anticancer Activity | Inhibition of tumor growth in xenograft models by targeting key signaling pathways. |
Anti-inflammatory Mechanism | Modulation of NF-kB signaling pathways, reducing inflammation markers such as TNF-alpha and IL-6. |
Neuroprotection | Significant reduction in oxidative stress markers and improvement in cognitive function in animal models. |
Chemical Reactions Analysis
Nucleophilic Ring-Opening of the Oxirane Group
The epoxide ring in 4-oxiranylmethoxy-benzamide undergoes nucleophilic attack under acidic or basic conditions, forming diols, amino alcohols, or thioethers.
For example, reaction with ammonia yields β-amino alcohols, which are precursors for antiviral agents like Marburg virus inhibitors .
Amide Hydrolysis
The benzamide group hydrolyzes under acidic or basic conditions to form 4-oxiranylmethoxy-benzoic acid or its salts.
Conditions | Reagents | Product | Notes |
---|---|---|---|
Acidic | HCl (6M), reflux | 4-Oxiranylmethoxy-benzoic acid | Requires prolonged heating |
Basic | NaOH (2M), 80°C | Sodium 4-oxiranylmethoxy-benzoate | Faster than acidic hydrolysis |
This reaction is critical for modifying the compound’s solubility or introducing carboxylate functionalities .
Cross-Coupling Reactions
The methoxy-oxirane side chain can participate in Suzuki-Miyaura or Ullmann-type couplings if halogenated precursors are used. For example:
-
Ullmann Coupling : Copper-catalyzed coupling with aryl iodides forms biaryl ethers, enabling structural diversification .
-
Suzuki Reaction : Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups .
Cyclization Reactions
Under gold(I) catalysis, derivatives of this compound undergo cycloisomerization to form heterocycles like 4H-benzo[d] oxazines.
Catalyst | Conditions | Product | Yield |
---|---|---|---|
AuCl(PPh₃) | 30°C, CH₂Cl₂ | 4-Benzyliden-2-aryl-4H-benzo[d] oxazine | 60–85% |
This method is metal-free and efficient compared to traditional approaches .
Oxidation and Functionalization
The oxirane ring can be oxidized to form diketones or epoxide-opening products using hypervalent iodine reagents (e.g., PhIO):
-
PhIO-Mediated Oxidation : Converts 2-aryloxybenzamides to 2-(4-hydroxyphenoxy)benzamide derivatives under mild, metal-free conditions .
Biological Activity and Further Modifications
This compound derivatives show antiviral activity against Ebola and Marburg viruses. Structural optimizations include:
Properties
CAS No. |
28763-58-8 |
---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-(oxiran-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C10H11NO3/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2,(H2,11,12) |
InChI Key |
KQGBLRILCYSUFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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